2,4-Dinitrobenzoyl chloride

Description

BenchChem offers high-quality 2,4-Dinitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

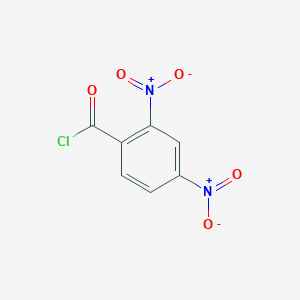

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETVWNJEAWTHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174032 | |

| Record name | 2,4-Dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-22-6 | |

| Record name | 2,4-Dinitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dinitrobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9Q2PGX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,4-Dinitrobenzoyl chloride CAS number and molecular structure

An In-depth Technical Guide to 2,4-Dinitrobenzoyl Chloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-Dinitrobenzoyl chloride, a significant reagent in chemical synthesis and analysis. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways.

Chemical Identity and Molecular Structure

2,4-Dinitrobenzoyl chloride is a derivative of benzoic acid and is classified as an acyl chloride. It is a reactive compound used in various chemical syntheses, particularly for the derivatization of alcohols and amines.

CAS Number: 20195-22-6[1][2][3]

Molecular Formula: C₇H₃ClN₂O₅[1][2][3]

IUPAC Name: 2,4-dinitrobenzoyl chloride[2]

Synonyms: Benzoyl chloride, 2,4-dinitro-[2]

The molecular structure of 2,4-Dinitrobenzoyl chloride consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a benzoyl chloride group at position 1.

Caption: Molecular structure of 2,4-Dinitrobenzoyl chloride.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2,4-Dinitrobenzoyl chloride.

| Property | Value | Reference |

| Molecular Weight | 230.56 g/mol | [1][2][3] |

| Density | 1.652 g/cm³ | [1] |

| Boiling Point | 352.1 °C at 760 mmHg | [1] |

| Melting Point | 68-69 °C | [4] |

| Flash Point | 166.7 °C | [1] |

| Vapor Pressure | 3.93E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.629 | [1] |

| LogP | 2.92840 | [1] |

Experimental Protocols

Synthesis of 2,4-Dinitrobenzoyl Chloride from 2,4-Dinitrobenzoic Acid

This protocol describes a common method for the synthesis of 2,4-Dinitrobenzoyl chloride. The reaction involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Caption: Workflow for the synthesis of 2,4-Dinitrobenzoyl chloride.

Methodology:

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and products.

-

Reaction: Place 2,4-dinitrobenzoic acid into the flask. Add an excess of thionyl chloride (SOCl₂).

-

Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude 2,4-Dinitrobenzoyl chloride can be purified by recrystallization or distillation.

Note: This reaction should be performed with caution in a well-ventilated fume hood as the byproducts (HCl and SO₂) are toxic and corrosive.

Derivatization of Alcohols

2,4-Dinitrobenzoyl chloride is used to convert alcohols into their corresponding 2,4-dinitrobenzoate esters. These esters are often crystalline solids with sharp melting points, which can be used for the identification and characterization of the original alcohol.

Caption: Reaction pathway for the derivatization of alcohols.

Methodology:

-

Reaction Setup: In a dry test tube, dissolve a small amount of the alcohol to be tested in a suitable solvent (e.g., pyridine or an inert solvent with a catalytic amount of pyridine).

-

Addition of Reagent: Add a slight excess of 2,4-Dinitrobenzoyl chloride to the solution.

-

Reaction: Gently warm the mixture for a few minutes.

-

Isolation of Derivative: Cool the reaction mixture and add water to precipitate the ester. The solid derivative is then collected by filtration.

-

Purification and Analysis: The crude ester is purified by recrystallization from a suitable solvent (e.g., ethanol). The melting point of the purified derivative is then determined and compared with literature values for identification.

Safety and Handling

2,4-Dinitrobenzoyl chloride is a corrosive and moisture-sensitive solid.[5] It can cause severe skin burns and eye damage.[5] It is also suspected of causing genetic defects.[5] Contact with water liberates toxic gas.[5][6]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as bases and strong oxidizing agents.[6]

-

In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

-

If inhaled, move to fresh air and seek medical attention.[5]

-

If swallowed, rinse mouth with water and do NOT induce vomiting; seek immediate medical attention.[5]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 2,4-dinitrobenzoyl chloride | CAS#:20195-22-6 | Chemsrc [chemsrc.com]

- 2. 2,4-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 88401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 2,4-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 2,4-dinitrobenzoyl chloride, a key reagent in various chemical syntheses. The information presented is curated for professionals in research and development, with a focus on detailed experimental protocols, data presentation, and process visualization.

Overview and Chemical Properties

2,4-Dinitrobenzoyl chloride is a reactive acyl chloride used as a derivatizing agent and a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 20195-22-6[1][2][3] |

| Molecular Formula | C₇H₃ClN₂O₅[1][3] |

| Molecular Weight | 230.56 g/mol [1] |

| Boiling Point | 352.1°C at 760 mmHg[4] |

| Density | 1.652 g/cm³[4] |

Synthesis of 2,4-Dinitrobenzoyl Chloride

The primary laboratory method for the synthesis of 2,4-dinitrobenzoyl chloride is the chlorination of 2,4-dinitrobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.

Reaction Scheme

Experimental Protocol

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

-

2,4-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

1,2-Dichloroethane (optional solvent)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Gas trap (for SO₂ and HCl)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 2,4-dinitrobenzoic acid. Under a fume hood, add an excess of thionyl chloride (approximately 2-3 equivalents). A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure. To ensure complete removal, dry toluene can be added to the residue and then removed under reduced pressure using a rotary evaporator. This process is repeated 2-3 times.

-

Isolation: The resulting crude 2,4-dinitrobenzoyl chloride can then be purified.

A reported synthesis using dichlorosulfoxide (thionyl chloride) in 1,2-dichloroethane with heating for 2 hours claims a yield of 98.8%.

Purification of 2,4-Dinitrobenzoyl Chloride

Purification of the crude product is essential to remove any unreacted starting material and byproducts. The two primary methods for purification are distillation and recrystallization.

Purification by Distillation

Procedure:

-

Assemble a distillation apparatus suitable for vacuum distillation.

-

Carefully transfer the crude 2,4-dinitrobenzoyl chloride to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point. The boiling point of 2,4-dinitrobenzoyl chloride is reported to be 352.1°C at 760 mmHg[4], so a high vacuum will be required to achieve distillation at a manageable temperature.

Purification by Recrystallization

Procedure:

-

Solvent Selection: Based on analogous compounds, suitable solvents for recrystallization include petroleum ether, carbon tetrachloride, or a mixed solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolution: Dissolve the crude 2,4-dinitrobenzoyl chloride in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Process Workflow

The overall process from starting material to purified product can be visualized as follows:

Safety Considerations

-

2,4-Dinitrobenzoyl chloride is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

The reaction of thionyl chloride with carboxylic acids produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) , which are toxic and corrosive gases. A gas trap is essential to neutralize these byproducts.

-

Due to the presence of nitro groups, dinitro-compounds should be handled with care as they can be thermally sensitive. Avoid excessive heating during distillation.

This guide provides a framework for the synthesis and purification of 2,4-dinitrobenzoyl chloride. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Reaction of 2,4-Dinitrobenzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction mechanism between 2,4-dinitrobenzoyl chloride and primary amines. This reaction is a cornerstone in various chemical and biomedical applications, including the synthesis of novel compounds and the derivatization of amines for analytical purposes.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of 2,4-dinitrobenzoyl chloride with a primary amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a well-established addition-elimination pathway. The presence of two electron-withdrawing nitro groups on the benzoyl chloride ring significantly activates the carbonyl carbon towards nucleophilic attack.

The overall reaction is as follows:

R-NH₂ + O₂N-C₆H₃(NO₂)-COCl → O₂N-C₆H₃(NO₂)-CONH-R + HCl

The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2,4-dinitrobenzoyl chloride. This step leads to the formation of a tetrahedral intermediate.[1]

-

Formation of the Tetrahedral Intermediate: This intermediate is zwitterionic, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1]

-

Deprotonation: A base, typically another molecule of the primary amine, removes a proton from the nitrogen atom to yield the final N-substituted-2,4-dinitrobenzamide and the amine hydrochloride salt.[1]

Kinetic studies have shown that in many cases, the rate-determining step is the departure of the leaving group.[2] However, in some instances, particularly in non-polar solvents, the formation of the zwitterionic intermediate can be the rate-limiting step.[2]

Figure 1: Nucleophilic acyl substitution mechanism.

Quantitative Data Summary

The reaction of dinitrobenzoyl chloride and its analogs with primary amines is often utilized in derivatization for chromatographic analysis. The following table summarizes detection limits for various biogenic amines derivatized with 3,5-dinitrobenzoyl chloride, a closely related reagent.

| Biogenic Amine | Detection Limit (µg/L) | Injected Amount (pg) |

| Agmatine | ~124-864 | ~203-1410 |

| Cadaverine | ~124-864 | ~203-1410 |

| Histamine | ~124-864 | ~203-1410 |

| Octopamine | ~124-864 | ~203-1410 |

| 2-Phenylethylamine | ~124-864 | ~203-1410 |

| Putrescine | ~124-864 | ~203-1410 |

| Serotonin | ~124-864 | ~203-1410 |

| Spermidine | ~124-864 | ~203-1410 |

| Spermine | ~124-864 | ~203-1410 |

| Tryptamine | ~124-864 | ~203-1410 |

| Tyramine | ~124-864 | ~203-1410 |

| Data from a study on derivatization with 3,5-dinitrobenzoyl chloride for HPLC analysis.[3][4] |

Experimental Protocols

A. Synthesis of N-Alkyl-3,5-dinitrobenzamides

This protocol is a general method for the synthesis of N-alkyl-3,5-dinitrobenzamides, which are of interest for their antimycobacterial properties.[5][6]

-

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate primary amine (e.g., alkylamine)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

A solution of 3,5-dinitrobenzoic acid in dichloromethane is treated with an excess of thionyl chloride.

-

The mixture is refluxed for several hours to form 3,5-dinitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

-

The crude 3,5-dinitrobenzoyl chloride is dissolved in fresh dichloromethane.

-

The primary amine and triethylamine are added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure N-alkyl-3,5-dinitrobenzamide.

-

B. Derivatization of Biogenic Amines for HPLC Analysis

This protocol describes the pre-column derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride for subsequent HPLC analysis.[3][4]

-

Materials:

-

Sample containing biogenic amines

-

1 M NaOH

-

2-propanol

-

50 mM 3,5-dinitrobenzoyl chloride in acetonitrile

-

2 M HCl

-

-

Procedure:

-

The sample is mixed with 1 M NaOH.

-

2-propanol is added, followed by the 3,5-dinitrobenzoyl chloride solution.

-

The mixture is vortexed and allowed to react at room temperature for approximately 3 minutes.

-

The reaction is terminated by the addition of 2 M HCl.

-

The resulting solution containing the derivatized amines is then ready for injection into the HPLC system.

-

Figure 2: Experimental workflows for synthesis and derivatization.

Applications in Research and Drug Development

The reaction of 2,4-dinitrobenzoyl chloride and its analogs with primary amines is a versatile tool in several scientific domains:

-

Derivatization Agent: As demonstrated, these reagents are used to derivatize primary and secondary amines for chromatographic analysis, enhancing their detection by UV or fluorescence detectors.[7][8][9] This is particularly useful in the analysis of biogenic amines in food and biological samples.[3][4][9]

-

Medicinal Chemistry: The resulting N-substituted dinitrobenzamides have shown potential as antimycobacterial agents.[5][6] The dinitrobenzamide scaffold is a key component of inhibitors for decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis.[5][6]

-

Kinetic Studies: The reaction serves as a model system for studying nucleophilic substitution reactions, providing insights into the effects of solvent, temperature, and substrate structure on reaction rates and mechanisms.[2][10]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]

- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 2,4-Dinitrobenzoyl Chloride with Phenols and Alcohols for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 2,4-dinitrobenzoyl chloride and various phenols and alcohols. This esterification reaction is a cornerstone in the derivatization of hydroxyl-containing compounds for analytical purposes and holds significant potential in the synthesis of bioactive molecules for drug development. This document details the underlying reaction mechanism, presents available quantitative data on reaction kinetics and yields, provides exemplary experimental protocols, and explores the applications of the resulting 2,4-dinitrobenzoate esters in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents.

Introduction

The reaction of 2,4-dinitrobenzoyl chloride with phenols and alcohols results in the formation of highly crystalline 2,4-dinitrobenzoate esters. The two electron-withdrawing nitro groups on the benzoyl chloride moiety render the carbonyl carbon highly electrophilic, facilitating a rapid and often quantitative reaction with the nucleophilic hydroxyl groups of phenols and alcohols. This reactivity, coupled with the strong ultraviolet (UV) absorbance of the dinitrophenyl group, has made 2,4-dinitrobenzoyl chloride a valuable reagent for the derivatization of hydroxyl compounds in analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Beyond its analytical applications, the 2,4-dinitrophenyl (DNP) moiety is a recognized pharmacophore in medicinal chemistry. Its inclusion in molecular structures can impart or enhance biological activity. This guide will explore the synthesis of molecules incorporating the DNP group and their potential as therapeutic agents.

Reaction Mechanism and Kinetics

The reaction of 2,4-dinitrobenzoyl chloride with phenols and alcohols proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism.

General Mechanism

The reaction is initiated by the nucleophilic attack of the hydroxyl group of the phenol or alcohol on the electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then lost from the hydroxyl group, typically facilitated by a base, to yield the final ester product and hydrochloric acid.

A study on the acyl transfer reactions of 2,4-dinitrophenyl furoates with substituted phenoxides supports a stepwise addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step.[1] The reaction exhibits second-order kinetics.[1]

Factors Influencing Reaction Rate

-

Nucleophilicity of the Hydroxyl Group: The reactivity of the alcohol or phenol is dependent on the nucleophilicity of the hydroxyl oxygen. Alcohols are generally more nucleophilic than phenols, and primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance.[2] Phenols, while less nucleophilic than alcohols, are still reactive enough to undergo esterification. The presence of electron-donating groups on the phenol ring can increase nucleophilicity, while electron-withdrawing groups decrease it.

-

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the acyl chloride.

-

Base: A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting alcohol or phenol, reducing its nucleophilicity.

Quantitative Kinetic Data

| Enzyme Target | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Bovine Cathepsin B | 7.93 x 10² |

| Human Cathepsin L | 2.16 x 10² |

| F. hepatica Cathepsin L-like protease | 3.73 x 10² |

| Table 1: Second-order rate constants for the inhibition of various proteases by a DNP-labeled peptidyl diazomethyl ketone.[3] |

These values, although for a more complex system, indicate a rapid reaction, which is characteristic of the reaction between 2,4-dinitrobenzoyl chloride and nucleophiles.

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis of 2,4-dinitrobenzoate esters from phenols and alcohols. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Esterification of an Alcohol

This procedure is adapted from methods for preparing 3,5-dinitrobenzoates and can be applied to 2,4-dinitrobenzoyl chloride.[4]

Materials:

-

Alcohol (e.g., ethanol, isopropanol)

-

2,4-Dinitrobenzoyl chloride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Add a slight excess of 2,4-dinitrobenzoyl chloride (1.1 equivalents) to the solution.

-

If desired, add a catalytic amount of pyridine (0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid chloride and HCl), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude ester by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 2,4-dinitrobenzoate ester.

General Procedure for the Esterification of a Phenol

The esterification of phenols generally requires slightly more forcing conditions or the use of a base to deprotonate the phenol, increasing its nucleophilicity.

Materials:

-

Phenol (e.g., phenol, p-cresol)

-

2,4-Dinitrobenzoyl chloride

-

Pyridine or triethylamine

-

Anhydrous dichloromethane or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2,4-dinitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure phenyl 2,4-dinitrobenzoate.

Quantitative Data on Reaction Yields

Obtaining a comprehensive table of yields for a wide variety of phenols and alcohols is challenging due to the disparate nature of the available literature. However, the reaction is generally considered to be high-yielding, often quantitative, especially when used for derivatization purposes.

| Alcohol Type | Expected Yield | Notes |

| Primary Alcohols | Excellent (>90%) | The reaction is typically fast and efficient. |

| Secondary Alcohols | Good to Excellent (70-95%) | Steric hindrance may slightly reduce the reaction rate and yield compared to primary alcohols.[2] |

| Tertiary Alcohols | Fair to Good (50-80%) | Significant steric hindrance can lead to lower yields and may require more forcing conditions.[2] |

| Phenols | Good to Excellent (70-95%) | The use of a base is crucial for achieving high yields. |

| Table 2: Expected yields for the esterification of various types of alcohols and phenols with 2,4-dinitrobenzoyl chloride under optimized conditions. |

Applications in Drug Development

The 2,4-dinitrophenyl (DNP) moiety is a key structural feature in a number of biologically active compounds. Its incorporation into a molecule can modulate its pharmacological properties.

Enzyme Inhibition

Derivatives of 2,4-dinitrophenyl have shown promise as enzyme inhibitors. For instance, DNP-labeled peptidyl diazomethyl ketones have been synthesized and demonstrated to be effective irreversible inhibitors of cathepsin B and L-like proteases.[3] These enzymes are involved in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets.

Anticancer Activity

Several studies have explored the potential of DNP-containing compounds as anticancer agents. A series of Nα-(2,4-dinitrophenyl)glycine thiosemicarbazides were designed and synthesized with the expectation of exhibiting antitumor activity.[5] Similarly, novel 2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives have been synthesized and evaluated for their in vitro anticancer properties, with some compounds showing significant cytotoxic effects against melanoma and colon cancer cell lines.[6][7]

The mechanism of action for the anticancer effects of some DNP derivatives may be linked to the properties of the parent compound, 2,4-dinitrophenol (DNP). DNP is a well-known uncoupler of oxidative phosphorylation in mitochondria.[8][9][10] By disrupting the proton gradient across the inner mitochondrial membrane, DNP inhibits ATP synthesis, leading to cellular energy depletion.[10] In cancer cells, which often have a high energy demand, this can induce apoptosis. Studies have shown that 2,4-DNP can act synergistically with conventional chemotherapeutic agents like doxorubicin and epirubicin to enhance their toxicity against prostate cancer cells.[8][9]

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of 2,4-dinitrobenzoate esters.

Logical Relationship in Drug Design

Caption: Logical flow for designing bioactive molecules using the DNP moiety.

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed mitochondrial-mediated apoptosis pathway for DNP derivatives.

Conclusion

The reaction of 2,4-dinitrobenzoyl chloride with phenols and alcohols is a robust and versatile esterification reaction with significant applications in both analytical chemistry and drug discovery. The high reactivity of the acyl chloride, driven by the electron-withdrawing nitro groups, ensures efficient conversion of a wide range of hydroxyl-containing compounds into their corresponding 2,4-dinitrobenzoate esters. While comprehensive quantitative data on yields and kinetics for a broad spectrum of substrates remains to be consolidated, the existing literature indicates that the reaction is generally high-yielding and proceeds via a well-understood nucleophilic acyl substitution mechanism. The incorporation of the 2,4-dinitrophenyl moiety has been shown to be a viable strategy in the design of novel enzyme inhibitors and anticancer agents, with a potential mechanism of action involving the disruption of mitochondrial function. Further research into the synthesis and biological evaluation of novel 2,4-dinitrobenzoate esters and other derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists working in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. hansshodhsudha.com [hansshodhsudha.com]

- 5. Design, synthesis and characterization of [i]N[/i] [sup]α[/sup]-(2,4-dinitrophenyl)glycine thiosemicarbazides as potential antitumor agents [abq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,4-Dinitrobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzoyl chloride in various organic solvents. Due to its reactive nature, particularly its sensitivity to moisture, understanding its solubility is critical for its effective use in synthesis, drug development, and research applications. This document outlines the theoretical basis for its solubility, presents qualitative solubility data inferred from related compounds, and provides detailed experimental protocols for determining its solubility.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 2,4-Dinitrobenzoyl chloride is a polar molecule due to the presence of the highly electronegative oxygen, nitrogen, and chlorine atoms in the nitro (-NO₂) and acyl chloride (-COCl) functional groups. These groups create significant dipole moments within the molecule.

Therefore, it is anticipated that 2,4-Dinitrobenzoyl chloride will exhibit greater solubility in polar organic solvents and lower solubility in non-polar organic solvents. Protic solvents, such as alcohols, can react with the highly reactive acyl chloride group, leading to solvolysis rather than simple dissolution.[1][2][3]

Qualitative Solubility Data

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polar nature of both the solvent and solute allows for strong dipole-dipole interactions. |

| Ethyl Acetate | Moderate to High | Similar to acetone, favorable dipole-dipole interactions are expected. | |

| Acetonitrile | Moderate to High | The polarity of acetonitrile should facilitate the dissolution of the polar solute. | |

| Polar Protic | Methanol | Reactive | Expected to react via nucleophilic acyl substitution to form the corresponding ester.[1] |

| Ethanol | Reactive | Similar to methanol, solvolysis is likely to occur. | |

| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene may offer some interaction with the benzene ring of the solute, but the overall polarity difference will limit solubility. |

| Benzene | Low to Moderate | Similar to toluene, with some potential for pi-stacking interactions. | |

| Non-Polar Aliphatic | Hexane | Low | The significant difference in polarity between the non-polar solvent and the polar solute will result in poor solubility. |

| Cyclohexane | Low | Similar to hexane, weak intermolecular forces will not favor dissolution. | |

| Chlorinated | Dichloromethane | Moderate to High | The polarity of dichloromethane should allow for good solvation of 2,4-Dinitrobenzoyl chloride. |

| Chloroform | Moderate to High | Similar to dichloromethane, it is expected to be a suitable solvent. | |

| Ethers | Diethyl Ether | Moderate | The ether's moderate polarity suggests it will be a reasonably effective solvent. |

| Tetrahydrofuran (THF) | High | THF's higher polarity compared to diethyl ether should result in greater solubility. | |

| Water | Water | Reactive/Insoluble | Reacts vigorously and hydrolyzes to form 2,4-dinitrobenzoic acid and hydrochloric acid.[2][3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. Given the reactivity of 2,4-Dinitrobenzoyl chloride with moisture, all experiments should be conducted under anhydrous conditions.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5][6][7]

Materials:

-

2,4-Dinitrobenzoyl chloride

-

Anhydrous organic solvent of choice

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled environment (e.g., water bath or incubator)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2,4-Dinitrobenzoyl chloride to a known volume or mass of the anhydrous solvent in a vial. b. Seal the vial tightly and place it in a thermostatically controlled environment set to the desired temperature. c. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Collection and Filtration: a. Allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of 2,4-Dinitrobenzoyl chloride. b. Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature. c. Weigh the evaporation dish containing the dried solute.

-

Calculation of Solubility: a. Calculate the mass of the dissolved 2,4-Dinitrobenzoyl chloride by subtracting the initial mass of the empty evaporation dish from the final mass. b. Express the solubility as grams of solute per 100 mL or 100 g of solvent.

Method 2: UV-Visible Spectrophotometric Determination of Solubility

This method is suitable for solvents that are transparent in the UV-Vis region where 2,4-Dinitrobenzoyl chloride absorbs. It requires the initial preparation of a calibration curve.[8][9]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

All materials listed for the Gravimetric method

Procedure:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of known concentration by accurately weighing a small amount of 2,4-Dinitrobenzoyl chloride and dissolving it in a known volume of the chosen solvent. b. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,4-Dinitrobenzoyl chloride. d. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution and Sampling: a. Prepare a saturated solution and filter it as described in the Gravimetric method (Steps 1 and 2).

-

Analysis and Calculation: a. Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted solution at λmax. c. Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. d. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Safety Precautions

2,4-Dinitrobenzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, ensure all glassware and solvents are anhydrous.

By understanding the predicted solubility and employing rigorous experimental techniques, researchers can effectively utilize 2,4-Dinitrobenzoyl chloride in their work while ensuring safety and accuracy.

References

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. dlt.ncssm.edu [dlt.ncssm.edu]

- 9. scirp.org [scirp.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-Dinitrobenzoyl chloride (DNBC), a key reagent in chemical synthesis and derivatization processes. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide also includes data from closely related compounds to offer valuable comparative insights.

Chemical Identity and Properties

2,4-Dinitrobenzoyl chloride is a solid organic compound with the chemical formula C₇H₃ClN₂O₅. It is recognized for its utility in the derivatization of alcohols and amines for analytical purposes, including chromatography and spectroscopic identification.

| Property | Value | Source |

| IUPAC Name | 2,4-dinitrobenzoyl chloride | PubChem[1] |

| CAS Number | 20195-22-6 | PubChem[1] |

| Molecular Weight | 230.56 g/mol | PubChem[1] |

| Molecular Formula | C₇H₃ClN₂O₅ | PubChem[1] |

| InChI | InChI=1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H | PubChem[1] |

| InChIKey | HETVWNJEAWTHHK-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)Cl | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,4-Dinitrobenzoyl chloride is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the two nitro groups and the benzoyl chloride moiety will cause these signals to appear at high chemical shifts (downfield). The splitting pattern will be complex due to the meta and para coupling between the protons.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acid chloride, as well as for the six carbons of the dinitrophenyl ring. The carbons bearing the nitro groups are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dinitrobenzoyl chloride is predicted to show strong absorption bands characteristic of its functional groups:

-

C=O Stretch (Acid Chloride): A strong, sharp peak is expected in the region of 1750-1815 cm⁻¹.

-

NO₂ Stretch (Nitro Groups): Two strong bands are anticipated, corresponding to the asymmetric and symmetric stretching of the nitro groups, typically found around 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be present in their usual regions.

UV-Vis Spectroscopy

The UV-Vis spectrum of 2,4-Dinitrobenzoyl chloride in a suitable solvent (e.g., ethanol or methanol) is expected to display strong absorption bands in the ultraviolet region. These absorptions are due to the π → π* electronic transitions of the aromatic ring and the n → π* transitions associated with the carbonyl and nitro groups. The presence of the nitro groups is likely to shift the absorption maxima to longer wavelengths (bathochromic shift) compared to unsubstituted benzoyl chloride.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 2,4-Dinitrobenzoyl chloride are not explicitly detailed in the available search results, standard methodologies for these analytical techniques would be employed.

General Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2,4-Dinitrobenzoyl chloride.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2,4-Dinitrobenzoyl chloride.

Synthesis: 2,4-Dinitrobenzoyl chloride can be synthesized from 2,4-dinitrobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Sample Preparation for Spectroscopy:

-

NMR: A small amount of the purified solid would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

-

IR: A solid sample can be analyzed as a potassium bromide (KBr) pellet or as a Nujol mull.

-

UV-Vis: A dilute solution of the compound would be prepared in a UV-transparent solvent like ethanol or methanol.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the various spectra is interconnected, with each technique providing complementary information to confirm the structure of the molecule.

Caption: Logical flow from the compound to its spectroscopic data and the final structural confirmation.

This guide serves as a foundational resource for professionals working with 2,4-Dinitrobenzoyl chloride. While direct experimental spectra are currently elusive in public domains, the provided information, based on sound chemical principles and data from analogous structures, offers a robust framework for understanding and predicting its spectroscopic behavior. Researchers are encouraged to perform their own analytical characterization to obtain definitive data for their specific samples.

References

An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of 2,4-Dinitrobenzoyl chloride. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who work with this reactive compound. This document outlines essential safety precautions, emergency procedures, and detailed experimental protocols for its primary use as a derivatizing agent.

Introduction

2,4-Dinitrobenzoyl chloride (DNBC) is a highly reactive organic compound with the chemical formula C₇H₃ClN₂O₅.[1] It is a crystalline solid, typically yellow in appearance.[2] Due to the presence of the acyl chloride group and the two nitro groups, DNBC is a powerful electrophile and is primarily used as a derivatizing agent in analytical chemistry.[3] It readily reacts with nucleophilic functional groups, such as alcohols and amines, to form stable 2,4-dinitrobenzoate esters and 2,4-dinitrobenzamides, respectively. These derivatives often exhibit enhanced chromatographic properties and strong UV absorbance, facilitating their detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3]

While a valuable reagent, the inherent reactivity of 2,4-Dinitrobenzoyl chloride necessitates strict adherence to safety protocols to mitigate potential hazards. This guide will provide the necessary information to handle this chemical responsibly and effectively in a laboratory setting.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 2,4-Dinitrobenzoyl chloride is presented in the tables below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₅ | [1] |

| Molecular Weight | 230.56 g/mol | [1] |

| CAS Number | 20195-22-6 | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 352.1 °C at 760 mmHg | [5] |

| Density | 1.652 g/cm³ | [5] |

| Flash Point | 166.7 °C | [5] |

| Water Solubility | Reacts with water | [6] |

| Hazard Classification | Description | Source |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [7] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [7] |

| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects. | [7] |

| Acute Toxicity (Dermal) | Category 2: Fatal in contact with skin. | [8] |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [8] |

| Hazard Statements | H302, H310, H314, H315, H317, H318, H410 | [8] |

Safety Precautions and Handling

Due to its corrosive and toxic nature, 2,4-Dinitrobenzoyl chloride must be handled with extreme care in a controlled laboratory environment. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and storage requirements.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 2,4-Dinitrobenzoyl chloride to prevent contact and inhalation.

Figure 1: Recommended Personal Protective Equipment (PPE) for handling 2,4-Dinitrobenzoyl chloride.

Safe Handling and Storage

-

Handling: Always handle 2,4-Dinitrobenzoyl chloride inside a certified chemical fume hood to avoid inhalation of dust and vapors.[9] Avoid creating dust.[9] Use personal protective equipment as required.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash face, hands, and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[7] Keep the container tightly closed and store under an inert atmosphere, as it is moisture-sensitive.[2][7] Store in a designated corrosives area.[7] Incompatible materials include bases, water, strong oxidizing agents, and strong acids.[7]

Figure 2: Workflow for the safe handling of 2,4-Dinitrobenzoyl chloride.

Emergency Procedures

In the event of an emergency involving 2,4-Dinitrobenzoyl chloride, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Small Spills: Evacuate the area.[9] Wear appropriate PPE, including respiratory protection.[9] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

-

Large Spills: Evacuate the area and call for emergency response.[9] Do not attempt to clean up a large spill without proper training and equipment.

-

Decontamination: Clean the spill area with a suitable absorbent material, and then decontaminate with a mild soap and water solution.[10] Do not use water on the bulk of the spilled material as it can react violently.[11]

Figure 3: Emergency procedures for spills and personal exposure to 2,4-Dinitrobenzoyl chloride.

Biological Signaling Pathways

There is no scientific evidence to suggest that 2,4-Dinitrobenzoyl chloride, a highly reactive and synthetic chemical, is involved in any specific biological signaling pathways. Its reactivity would likely lead to non-specific covalent modification of a wide range of biomolecules, causing cellular damage rather than mediating a specific signaling cascade.

Experimental Protocols: Derivatization of Alcohols and Amines

The primary application of 2,4-Dinitrobenzoyl chloride is in the derivatization of alcohols and amines for analytical purposes.[3] The following are representative protocols for these reactions.

General Workflow for Derivatization and Analysis

Figure 4: General workflow for the derivatization of alcohols and amines with 2,4-Dinitrobenzoyl chloride and subsequent analysis.

Derivatization of a Primary Alcohol (e.g., Ethanol)

Objective: To prepare the 2,4-dinitrobenzoate ester of ethanol for qualitative or quantitative analysis.

Materials:

-

Ethanol

-

2,4-Dinitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethanol (1 equivalent) in anhydrous diethyl ether.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and stir.

-

In a separate container, dissolve 2,4-Dinitrobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous diethyl ether.

-

Slowly add the 2,4-Dinitrobenzoyl chloride solution to the stirring ethanol/pyridine mixture at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization of a Primary Amine (e.g., Benzylamine)

Objective: To prepare the 2,4-dinitrobenzamide of benzylamine for qualitative or quantitative analysis.

Materials:

-

Benzylamine

-

2,4-Dinitrobenzoyl chloride

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask with a magnetic stir bar, dissolve benzylamine (1 equivalent) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Dissolve 2,4-Dinitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane in a dropping funnel.

-

Add the 2,4-Dinitrobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude 2,4-dinitrobenzamide can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

The 2,4-dinitrophenyl derivatives of alcohols and amines are well-suited for reverse-phase HPLC analysis with UV detection.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a lower to a higher percentage of organic phase (B) over 15-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or a diode array detector (DAD) to monitor multiple wavelengths. |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of derivatization reactions and for preliminary analysis of the products.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized based on the polarity of the derivative. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. |

| Visualization | The 2,4-dinitrophenyl derivatives are often yellow or orange and can be visualized directly.[8] For enhanced visibility, the plates can be viewed under UV light (254 nm), where they will appear as dark spots.[5] Staining with a potassium permanganate solution can also be used.[8] |

Conclusion

2,4-Dinitrobenzoyl chloride is a valuable reagent for the derivatization of alcohols and amines, enabling their analysis by common chromatographic techniques. However, its hazardous properties demand a thorough understanding of and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date safety information.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. epfl.ch [epfl.ch]

- 3. edu.rsc.org [edu.rsc.org]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. silicycle.com [silicycle.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition of 2,4-Dinitrobenzoyl chloride is limited. This guide provides a comprehensive overview of its known properties and hazards, supplemented with information on standard analytical methodologies and data for the closely related isomer, 3,5-Dinitrobenzoyl chloride, to serve as a reference. The proposed decomposition pathway is theoretical and based on general chemical principles of similar nitroaromatic compounds.

Introduction

2,4-Dinitrobenzoyl chloride is a reactive organic compound used in chemical synthesis, particularly as a derivatizing agent. Its structure, featuring a reactive acyl chloride group and two electron-withdrawing nitro groups, suggests a potential for thermal instability. Understanding the thermal behavior of this compound is crucial for ensuring safe handling, storage, and use, particularly in pharmaceutical development and manufacturing where thermal processes are common. This technical guide summarizes the available data on the thermal stability of 2,4-Dinitrobenzoyl chloride and provides detailed protocols for its analysis.

Physicochemical and Hazard Data

The following table summarizes the key physicochemical properties and hazard information for 2,4-Dinitrobenzoyl chloride.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₃ClN₂O₅ | [1][2] |

| Molecular Weight | 230.56 g/mol | [1][2] |

| CAS Number | 20195-22-6 | [1][2] |

| Appearance | Not specified in readily available sources | |

| Melting Point | Not specified in readily available sources | |

| Boiling Point | 352.1°C at 760 mmHg | [1] |

| Density | 1.652 g/cm³ | [1] |

| Flash Point | 166.7°C | [1] |

| GHS Hazard Statements | Causes severe skin burns and eye damage. | [3] |

| General Thermal Hazard | Heating may cause expansion or decomposition leading to violent rupture of containers. May emit acrid smoke and corrosive fumes upon combustion. | [4] |

Thermal Analysis Data

Table 2: Thermal Properties of 3,5-Dinitrobenzoyl Chloride

| Property | Value | Reference(s) |

| Melting Point | 68-69°C | [5] |

| Boiling Point | 196°C at 11 mmHg | [5] |

| General Thermal Hazard | Heating may cause expansion or decomposition. | [4] |

The presence of two nitro groups on the benzene ring, regardless of their position, significantly influences the thermal stability of the molecule. It is reasonable to infer that 2,4-Dinitrobenzoyl chloride will also exhibit exothermic decomposition at elevated temperatures.

Experimental Protocols for Thermal Stability Assessment

To fully characterize the thermal stability and decomposition of 2,4-Dinitrobenzoyl chloride, a series of experiments should be conducted. The following are detailed methodologies for key analytical techniques.

4.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and to screen for thermal hazards.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small sample (typically 0.5-2 mg) of 2,4-Dinitrobenzoyl chloride is accurately weighed into a high-pressure gold-plated stainless steel or hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 20°C/min) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350°C).

-

The heat flow to the sample is measured as a function of temperature. Exothermic events are indicative of decomposition.

-

The onset temperature of decomposition (Tonset) and the peak temperature of the exotherm (Tpeak) are determined from the resulting thermogram. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.

-

4.2 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to lose mass and to identify the stages of decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

A small sample (typically 2-5 mg) of 2,4-Dinitrobenzoyl chloride is placed in a ceramic or aluminum TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset temperature of mass loss and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

4.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Procedure:

-

A small amount of the 2,4-Dinitrobenzoyl chloride sample is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (e.g., helium).

-

The decomposition products (pyrolysate) are swept into the GC column by the carrier gas.

-

The components of the pyrolysate are separated based on their boiling points and affinity for the GC column stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

-

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a potentially energetic material like 2,4-Dinitrobenzoyl chloride.

Caption: A generalized workflow for thermal stability and hazard assessment.

5.2 Proposed Thermal Decomposition Pathway

Due to the lack of specific experimental data, a theoretical decomposition pathway for 2,4-Dinitrobenzoyl chloride is proposed based on the known chemistry of nitroaromatic compounds. The initial step is likely the homolytic cleavage of the C-Cl or C-N bonds, which are the weakest bonds in the molecule.

References

- 1. 2,4-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 88401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dinitrobenzoyl chloride | CAS#:20195-22-6 | Chemsrc [chemsrc.com]

- 3. 2,4-Dinitrobenzyl chloride 99% | 610-57-1 [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 3,5-Dinitrobenzoyl chloride = 96.5 99-33-2 [sigmaaldrich.com]

The Role of 2,4-Dinitrobenzoyl Chloride as a Derivatizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of analytical chemistry and pharmaceutical development, the sensitive and accurate quantification of analytes is paramount. Many compounds, particularly those lacking a strong chromophore or fluorophore, present a significant challenge for detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization is a powerful strategy employed to overcome this limitation. This technical guide provides an in-depth exploration of 2,4-Dinitrobenzoyl chloride (DNBC) as a versatile derivatizing agent. We will delve into its core principles, reaction mechanisms, experimental protocols, and applications in the analysis of key functional groups, including amines, phenols, and alcohols. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to enhance the detectability and chromatographic performance of their target analytes.

Introduction: The Need for Derivatization

Derivatization is the process of chemically modifying an analyte to produce a new compound, or "derivative," with properties that are more suitable for a given analytical method.[1] In the context of HPLC, the primary goals of derivatization are:

-

Introduction of a Chromophore: To attach a molecule or functional group that strongly absorbs ultraviolet (UV) or visible light, thereby significantly enhancing the sensitivity of UV-Vis detection.[1]

-

Improvement of Chromatographic Properties: To alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention on the chromatographic column.

-

Enhancement of Stability: To convert a thermally or chemically unstable analyte into a more robust derivative that can withstand the analytical conditions.

2,4-Dinitrobenzoyl chloride is an effective derivatizing agent due to the presence of the dinitrophenyl group, which is a strong chromophore, making the resulting derivatives highly detectable by UV-Vis spectrophotometry.

Core Principles of 2,4-Dinitrobenzoyl Chloride Derivatization

2,4-Dinitrobenzoyl chloride is a highly reactive acyl chloride. Its utility as a derivatizing agent stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophilic functional groups.

Target Functional Groups

DNBC is primarily used for the derivatization of compounds containing the following functional groups:

-

Primary and Secondary Amines: Aliphatic and aromatic primary and secondary amines are excellent nucleophiles and react readily with DNBC to form stable N-substituted 2,4-dinitrobenzamides.

-

Phenols: Phenolic hydroxyl groups, upon deprotonation in a basic medium, become potent nucleophiles (phenoxides) that react with DNBC to form 2,4-dinitrobenzoate esters.

-

Alcohols: Alcohols can also be derivatized to form the corresponding 2,4-dinitrobenzoate esters, although the reaction may require more stringent conditions compared to amines and phenols due to their lower nucleophilicity.

-

Thiols: Thiols react with DNBC to form thioesters via a nucleophilic acyl substitution mechanism.[2]

Reaction Mechanism

The derivatization reaction with 2,4-Dinitrobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The general steps are as follows:

-

Nucleophilic Attack: The nucleophilic atom (e.g., nitrogen in an amine, oxygen in a deprotonated phenol or alcohol) attacks the electrophilic carbonyl carbon of the 2,4-Dinitrobenzoyl chloride. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation (if necessary): For amines and alcohols, a proton is lost from the nucleophilic atom, typically facilitated by a base in the reaction mixture, to yield the final, stable derivative.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

Figure 1: General workflow of nucleophilic acyl substitution with DNBC.

Experimental Protocols

Detailed experimental protocols for derivatization with 2,4-Dinitrobenzoyl chloride are not as prevalent in recent literature as those for its isomer, 3,5-dinitrobenzoyl chloride, or other similar reagents. However, the principles are analogous, and the following protocols are adapted from established methods for similar derivatizing agents and functional groups.

General Considerations

-

Reagent Purity: Use high-purity 2,4-Dinitrobenzoyl chloride, as impurities can lead to interfering peaks in the chromatogram.

-

Solvent Choice: The solvent should be inert to the reactants and should dissolve both the analyte and the derivatizing agent. Acetonitrile is a common choice.

-

Anhydrous Conditions: Acyl chlorides are sensitive to moisture. While the reaction is often performed in aqueous basic solutions, it is crucial to minimize water content in the organic solvents and reagent preparations to prevent hydrolysis of the DNBC.

-